4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene group attached to a tetrahydro-acridine core, with a carboxylic acid functional group. The presence of the tert-butyl group adds to its stability and reactivity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the condensation of 4-tert-butylbenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the benzylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of heterogeneous catalysts to enhance the reaction rate and selectivity. The removal of water generated during the reaction is crucial to drive the equilibrium towards the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted acridine and benzylidene derivatives.
Scientific Research Applications
4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The benzylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The acridine core can intercalate into DNA, disrupting its structure and function. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-tert-Butyl-benzylidene)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-tert-Butyl-2,6-bis-(2-chloro-benzylidene)-cyclohexanone
- (4-tert-Butyl-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-yl)-amine
Uniqueness
4-(4-tert-Butyl-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its combination of a benzylidene group with an acridine core and a carboxylic acid functional group. This structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C25H25NO2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(4E)-4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C25H25NO2/c1-25(2,3)18-13-11-16(12-14-18)15-17-7-6-9-20-22(24(27)28)19-8-4-5-10-21(19)26-23(17)20/h4-5,8,10-15H,6-7,9H2,1-3H3,(H,27,28)/b17-15+ |
InChI Key |
JLYYFFPVASOOPO-BMRADRMJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
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